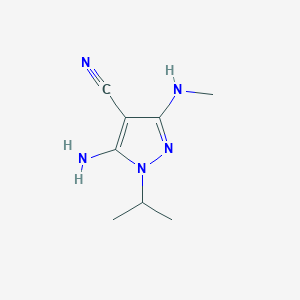
5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the amino and methylamino groups. The nitrile group is then added through a cyanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other reduced forms.
Substitution: The amino and methylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-methanol: Features a hydroxymethyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 5-Amino-3-(methylamino)-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile distinguishes it from similar compounds
Properties
Molecular Formula |
C8H13N5 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-3-(methylamino)-1-propan-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H13N5/c1-5(2)13-7(10)6(4-9)8(11-3)12-13/h5H,10H2,1-3H3,(H,11,12) |
InChI Key |
CKMLDWUBQAZTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C(=N1)NC)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


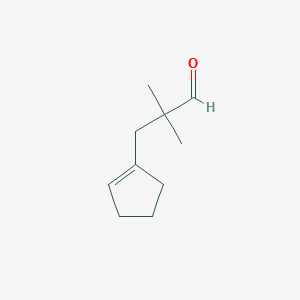
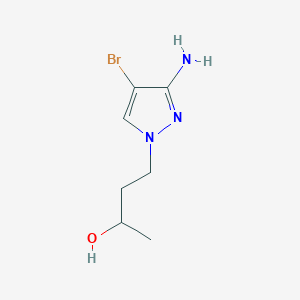



![2-[(Difluoromethyl)sulfanyl]-1,4-dimethylbenzene](/img/structure/B13289311.png)

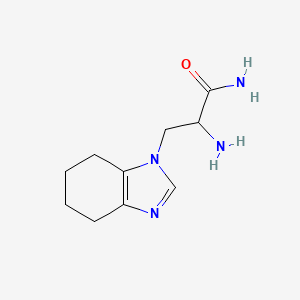

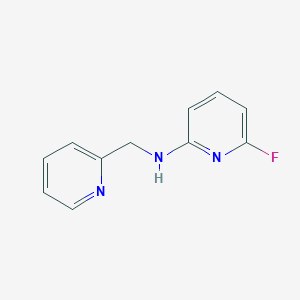
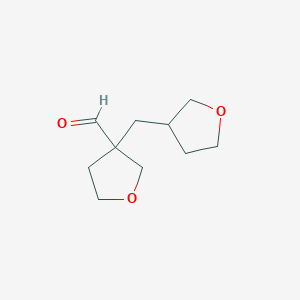
![2-{[1-(4-Ethylphenyl)propyl]amino}ethan-1-ol](/img/structure/B13289352.png)


